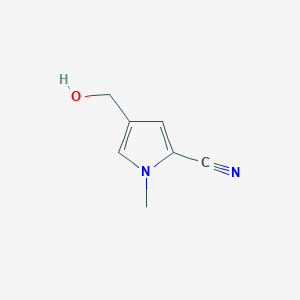
4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of a suitable pyrrole derivative with formaldehyde and hydrogen cyanide. One common method is the Pinner reaction, where the starting material, 1-methylpyrrole, is reacted with formaldehyde and hydrogen cyanide under acidic conditions to yield the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of continuous flow technology also minimizes the risk of hazardous reactions and improves safety in large-scale production.
化学反応の分析
Types of Reactions
4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile or 4-carboxy-1-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.
類似化合物との比較
Similar Compounds
4-(hydroxymethyl)-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the nitrogen atom.
4-(hydroxymethyl)-1-methyl-1H-pyrrole-3-carbonitrile: The nitrile group is positioned at the 3-position instead of the 2-position.
4-(hydroxymethyl)-2-methyl-1H-pyrrole-2-carbonitrile: The methyl group is positioned at the 2-position instead of the nitrogen atom.
Uniqueness
4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVEJLBFMWIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)

![2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2821791.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)


![4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2821802.png)
![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2821810.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2821811.png)
